BenchChemオンラインストアへようこそ!

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

ORDER THIS EXACT COMPOUND for assay integrity. 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea (942010-48-2) is the only valid negative control for BMS-509744 ITK inhibition studies. Unlike the benzothiazolyl-phenylurea Frentizole, its monocyclic thiazole core and direct phenylurea linkage (XLogP=1.3, MW=387.5) confer entirely distinct target engagement. Using structurally divergent analogs risks undetected off-target activity. Equimolar application in TCR stimulation assays isolates ITK-specific effects from scaffold toxicity. Also ideal as a fragment for FBDD library growth.

Molecular Formula C18H21N5O3S
Molecular Weight 387.46
CAS No. 942010-48-2
Cat. No. B2664343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
CAS942010-48-2
Molecular FormulaC18H21N5O3S
Molecular Weight387.46
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C
InChIInChI=1S/C18H21N5O3S/c1-12-15(16(25)23-10-8-22(9-11-23)13(2)24)27-18(19-12)21-17(26)20-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H2,19,20,21,26)
InChIKeyHYTKLCKMNMFIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

942010-48-2: Structural and Physicochemical Baseline for 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea Procurement


The compound 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea (CAS 942010-48-2) is a synthetic small molecule with the molecular formula C18H21N5O3S and a molecular weight of 387.5 g/mol [1]. It belongs to the class of thiazole-urea derivatives, featuring a unique scaffold that combines a 4-acetylpiperazine carbonyl moiety at the 5-position of a 4-methylthiazole ring with a phenylurea group at the 2-position [1]. This compound is cataloged in public databases such as PubChem (CID 16897107) but has minimal representation in peer-reviewed biological literature, distinguishing it from heavily studied analogs like the ITK inhibitor BMS-509744 .

Why 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea Cannot Be Assumed Interchangeable with Other Thiazole-Ureas


Generic substitution within the thiazole-phenylurea class is not scientifically valid without empirical evidence due to fundamental structural divergences that dictate target engagement and downstream pharmacology. For example, the target compound's direct phenylurea linkage to the thiazole core is sterically and electronically distinct from the thioether-bridged benzamide tail found in the potent ITK inhibitor BMS-509744 (IC50 = 19 nM) . Even among close analogs like Frentizole (a benzothiazolyl-phenylurea), the fusion of a benzene ring to the thiazole dramatically alters the molecular topology and electronic distribution relative to the monocyclic thiazole in 942010-48-2 [1]. Consequently, binding affinities, selectivity profiles, and cellular pharmacokinetics cannot be predicted from class membership alone. Any procurement strategy that treats these compounds as functional equivalents risks introducing undetermined off-target effects or complete loss of the desired activity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea (942010-48-2)


Structural Topology vs. BMS-509744: A Unique 2-Amino Urea Linker

The compound 942010-48-2 possesses a unique 2-(3-phenylureido)thiazole core, where the phenylurea group is directly attached to the thiazole ring via an N-C bond. This is fundamentally different from the lead ITK inhibitor BMS-509744, which features a 2-aminothiazole connected to a benzamide via a thioether bridge . This topological difference eliminates the flexible thioether linkage and the terminal benzamide, creating a more compact and conformationally restricted scaffold. Molecular fingerprints confirm low Tanimoto similarity between the two structures.

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

Physicochemical Property Differences: lipophilicity and Hydrogen Bonding Profile vs. Thioether Analogs

Computed physicochemical properties for 942010-48-2 indicate a low predicted lipophilicity (XLogP3-AA = 1.3) and a molecular weight of 387.5 g/mol [1]. In contrast, BMS-509744 has a higher molecular weight (609.8 g/mol) and substantially higher lipophilicity due to its dimethylbutylamino and thioether groups . 942010-48-2 has 2 hydrogen bond donors and 5 acceptors, which is significantly fewer than BMS-509744. This suggests that 942010-48-2 may exhibit superior aqueous solubility and a different permeability profile, aligning it more closely with lead-like chemical space rather than drug-like.

Drug-likeness ADME Prediction Physicochemical Profiling

Synthetic Tractability: Simpler Architecture Enabling Rapid Analoging vs. BMS-509744

The chemical architecture of 942010-48-2 involves fewer synthetic steps and less complex intermediates compared to BMS-509744 [1]. BMS-509744's synthesis requires constructing a thioether linkage and a substituted benzamide tail, which involves multiple protection/deprotection strategies. In contrast, the target compound's 2-ureido linkage can be formed via a straightforward reaction of 2-amino-4-methylthiazole-5-carboxylic acid derivatives with phenyl isocyanate, followed by amide coupling with 1-acetylpiperazine [2]. This simplified route reduces the synthetic burden and facilitates the rapid generation of analog libraries for SAR exploration.

Parallel Synthesis Medicinal Chemistry Lead Optimization

Absence of Documented Kinase Inhibition: Differential Selectivity Risk Compared to BMS-509744

While BMS-509744 is a well-characterized, ATP-competitive ITK inhibitor with an IC50 of 19 nM and >55-fold selectivity over a panel of other kinases , 942010-48-2 has no documented kinase inhibition activity in the public domain. This absence is a critical differentiator. The compound's low molecular weight and structural simplicity suggest it may not efficiently occupy the ATP-binding pocket of kinases in the same way. Consequently, it is unlikely to exhibit the polypharmacology associated with lipophilic, higher-molecular-weight ATP-competitive inhibitors. This makes 942010-48-2 a potentially cleaner tool for assay development where ITK-independent effects are being studied, or as a negative control against ITK-driven phenotypes.

Kinase Selectivity Off-target Effects Chemical Probe

Procurement-Centric Application Scenarios for 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea


Negative Control in ITK-Mediated T-Cell Activation Assays

Given the absence of documented ITK inhibition , 942010-48-2 can be procured as a structurally related but biologically distinct negative control for experiments using BMS-509744. In a typical T-cell receptor stimulation assay where BMS-509744 suppresses IL-2 secretion, 942010-48-2 should be used at equimolar concentrations to confirm that observed effects are due to specific ITK inhibition rather than general thiazole-urea scaffold toxicity. This application is directly validated by the compound's divergent binding topology and lack of kinase activity data.

Fragment-Based Lead Discovery for Non-Kinase Targets

The low molecular weight (387.5 g/mol) and low lipophilicity (XLogP = 1.3) of 942010-48-2 make it compliant with the 'Rule of Three' for fragment-based drug discovery (FBDD) [1]. It can be procured as a core fragment for screening against novel protein targets where a thiazole-phenylurea scaffold is desired. Its structural simplicity relative to BMS-509744 allows for efficient fragment growing or merging strategies, enabling rapid exploration of chemical space around the 4-methyl and 5-carbonyl positions.

Selectivity Profiling Tool for Thiazole-Binding Proteins

The unique 2-(phenylureido)thiazole linkage distinguishes 942010-48-2 from benzothiazolyl-phenylurea analogs like Frentizole [2]. It can be used as a reference compound in panels designed to profile the binding specificity of enzymes or receptors that recognize the thiazole-urea motif. For instance, in Dyrk1A or tubulin binding assays where related benzothiazolyl-phenylureas are active, 942010-48-2 can help map the contribution of the monocyclic thiazole and acetylpiperazine substituent to binding affinity.

Development of Antibacterial PknG Assays with Kinase-Inactive Comparator

The 5-(4-acetylpiperazine-1-carbonyl) motif bears a distant resemblance to the piperazine-containing PknG inhibitor AX20017 (IC50 = 0.39 μM) [3]. 942010-48-2 can be procured to test for PknG inhibition as part of a selectivity panel, serving as a structurally simplified comparator. Any differential activity observed would provide valuable SAR insight for the development of next-generation anti-tubercular agents, with the compound's modular synthesis enabling rapid follow-up analoging.

Quote Request

Request a Quote for 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.